molecular formula C20H22N2O5S B2461981 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954663-68-4

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2461981
CAS No.: 954663-68-4
M. Wt: 402.47
InChI Key: HRJWDXZICZOQOO-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are explored for their potential uses in various fields, including medicinal chemistry and material science. Its intricate structure suggests it can engage in multiple types of chemical reactions, making it a versatile compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route involves the multi-step process starting from commercially available raw materials. For instance, the benzodioxole segment can be integrated into the structure using classic coupling reactions, followed by the introduction of the tetrahydroisoquinoline moiety through hydrogenation. The propylsulfonyl group is typically introduced via sulfonation reactions under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, production methods would likely focus on scalability and cost-effectiveness. This could involve optimized reaction conditions, use of catalysts to increase the efficiency of key steps, and implementation of continuous flow reactors to streamline production.

Chemical Reactions Analysis

Types of Reactions: N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of reactions:

  • Oxidation: : Introduction of oxidizing agents can lead to the formation of sulfoxides and sulfones.

  • Reduction: : The sulfonyl group may be reduced to sulfide under appropriate conditions.

  • Substitution: : The benzodioxole moiety can be a site for electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing agents like hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride.

  • Substituting agents including halogens and nitrating agents.

Major Products:
  • Sulfoxides and sulfones from oxidation.

  • Corresponding sulfides from reduction.

  • Various substituted derivatives from electrophilic substitution.

Scientific Research Applications

This compound finds use in multiple areas of scientific research:

  • Chemistry: : Studied for its unique reactivity patterns and as a precursor for more complex molecules.

  • Biology: : Potential pharmacological activity due to its interaction with biological molecules.

  • Medicine: : Investigated for potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

  • Industry: : Utilized in material science for developing new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action in biological systems typically involves interaction with enzymes and receptors, altering their function. For instance, the sulfonyl group may form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The benzodioxole component can intercalate with DNA, impacting gene expression.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide: : Differing only in the length of the alkyl chain in the sulfonyl group, affecting its solubility and reactivity.

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide: : The ethyl variant shows different pharmacokinetics in biological studies.

Highlighting Uniqueness: What sets N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide apart is its balanced physicochemical properties, which make it highly versatile for various applications while maintaining specific desirable interactions with biological targets.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-9-28(24,25)22-8-7-14-3-5-17(10-16(14)12-22)21-20(23)15-4-6-18-19(11-15)27-13-26-18/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWDXZICZOQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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